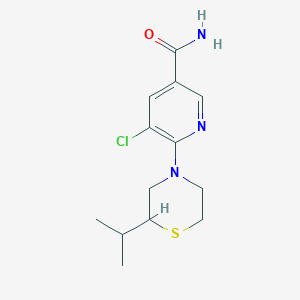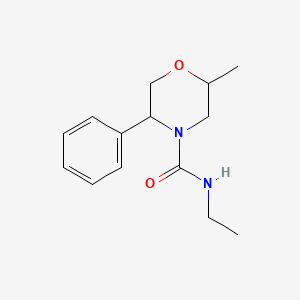![molecular formula C9H12BrN3O B7591687 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEE is a synthetic molecule that is derived from pyrimidine and has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Aplicaciones Científicas De Investigación
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves its ability to inhibit the activity of specific enzymes and receptors in the body. For example, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and can potentially be used in cancer therapy.
Biochemical and Physiological Effects:
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its synthetic nature, which allows for easy modification and optimization of its properties. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol. One potential direction is the modification of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Another direction is the evaluation of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol and its potential therapeutic applications in various diseases.
In conclusion, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is a promising synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of specific enzymes and receptors in the body has led to its investigation as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and evaluate its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves the reaction of 5-bromopyrimidine-2-carbaldehyde with propargylamine, followed by reduction with sodium borohydride. This process results in the formation of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, which can be further purified using various techniques such as column chromatography.
Propiedades
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)-prop-2-enylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-2-3-13(4-5-14)9-11-6-8(10)7-12-9/h2,6-7,14H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCDEXKSFTRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)





![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)


![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)